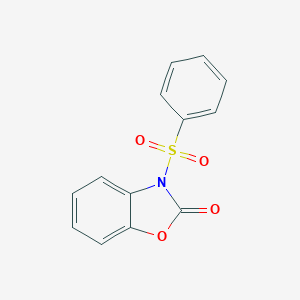
3-(Phenylsulfonyl)benzoxazole-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfonyl)benzoxazole-2(3H)-one, also known as PSB-603, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its various properties and applications.
Mécanisme D'action
3-(Phenylsulfonyl)benzoxazole-2(3H)-one exerts its effects through the inhibition of PTP1B, which plays a key role in the regulation of insulin signaling and glucose metabolism. By inhibiting this enzyme, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one can improve insulin sensitivity and glucose uptake, which can be beneficial in the treatment of diabetes and other metabolic disorders. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects through the inhibition of certain cytokines and chemokines.
Biochemical and Physiological Effects:
3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory effects and can reduce the production of certain cytokines and chemokines. In addition, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to have anticancer effects and can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Phenylsulfonyl)benzoxazole-2(3H)-one in lab experiments is its specificity for PTP1B, which allows for the targeted inhibition of this enzyme. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one also has good bioavailability and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one is its relatively low potency compared to other PTP1B inhibitors, which may limit its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. One area of interest is the development of more potent PTP1B inhibitors based on the structure of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. Another direction is the investigation of the anti-inflammatory effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one and its potential applications in the treatment of inflammatory diseases. Finally, the anticancer effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one warrant further study, particularly in the context of combination therapies with other anticancer agents.
Méthodes De Synthèse
The synthesis of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one involves a multi-step process that starts with the reaction of 2-aminophenol with paraformaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then treated with phenylsulfonyl chloride in the presence of a base to obtain the final product, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one.
Applications De Recherche Scientifique
3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects and has potential applications in the treatment of diseases such as diabetes, obesity, and cancer.
Propriétés
Formule moléculaire |
C13H9NO4S |
|---|---|
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H9NO4S/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
POZLBQMOTMELDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)






![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)
![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)